molecular formula C7H14N2O2 B142981 Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI) CAS No. 130023-74-4

Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI)

Cat. No. B142981
M. Wt: 158.2 g/mol
InChI Key: JEQMQBRLQLBAEY-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI), commonly known as trans-2-hydroxycyclohexanecarboxylic acid hydrazide, is a chemical compound that has shown potential in various scientific research applications.

Mechanism Of Action

The mechanism of action of trans-2-hydroxycyclohexanecarboxylic acid hydrazide is not fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

Studies have shown that trans-2-hydroxycyclohexanecarboxylic acid hydrazide has a low toxicity profile and does not have any significant adverse effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of trans-2-hydroxycyclohexanecarboxylic acid hydrazide is its low toxicity profile, making it a potential candidate for further development as an anti-tumor and anti-inflammatory agent. However, its limited solubility in water can pose a challenge in its use in lab experiments.

Future Directions

There are several future directions for research related to trans-2-hydroxycyclohexanecarboxylic acid hydrazide. One area of interest is its potential as a combination therapy with other anti-cancer agents. Another direction is to explore its potential as a treatment for other inflammatory conditions, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved solubility.

Synthesis Methods

Trans-2-hydroxycyclohexanecarboxylic acid hydrazide can be synthesized through the reaction between cyclohexanecarboxylic acid and hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through recrystallization.

Scientific Research Applications

Trans-2-hydroxycyclohexanecarboxylic acid hydrazide has been studied for its potential as an anti-tumor agent. Studies have shown that it inhibits the growth of various cancer cells, including breast cancer cells and lung cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models.

properties

CAS RN

130023-74-4

Product Name

Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans-(9CI)

Molecular Formula

C7H14N2O2

Molecular Weight

158.2 g/mol

IUPAC Name

(1R,2R)-2-hydroxycyclohexane-1-carbohydrazide

InChI

InChI=1S/C7H14N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h5-6,10H,1-4,8H2,(H,9,11)/t5-,6-/m1/s1

InChI Key

JEQMQBRLQLBAEY-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)NN)O

SMILES

C1CCC(C(C1)C(=O)NN)O

Canonical SMILES

C1CCC(C(C1)C(=O)NN)O

synonyms

Cyclohexanecarboxylic acid, 2-hydroxy-, hydrazide, trans- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.